Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17881132
InChI: InChI=1S/C14H13Cl2NO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-10(15)11(16)6-12(8)17/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C14H13Cl2NO3
Molecular Weight: 314.2 g/mol

Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC17881132

Molecular Formula: C14H13Cl2NO3

Molecular Weight: 314.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate -

Specification

Molecular Formula C14H13Cl2NO3
Molecular Weight 314.2 g/mol
IUPAC Name ethyl 6,7-dichloro-1-ethyl-4-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C14H13Cl2NO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-10(15)11(16)6-12(8)17/h5-7H,3-4H2,1-2H3
Standard InChI Key RBKOXNOVYUFESR-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Cl)C(=O)OCC

Introduction

Chemical Identity and Structural Properties

Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. N/A; VCID: VC17881132) possesses the molecular formula C₁₄H₁₃Cl₂NO₃ and a molecular weight of 314.2 g/mol. The compound’s quinoline backbone is substituted at positions 1, 6, and 7 with ethyl, dichloro, and ester groups, respectively (Figure 1). These substituents confer distinct electronic and steric properties:

  • The dichloro groups at C6 and C7 act as electron-withdrawing groups, enhancing electrophilicity at adjacent carbons and stabilizing the aromatic system through resonance .

  • The ethyl group at N1 contributes to lipophilicity, potentially improving membrane permeability in biological systems.

  • The ethyl ester at C3 serves as a prodrug moiety, which may undergo hydrolysis in vivo to release the active carboxylic acid derivative .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₃Cl₂NO₃
Molecular Weight314.2 g/mol
Physical StateSolid at room temperature
StabilitySensitive to hydrolysis

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically proceeds via a multi-step sequence involving cyclization, halogenation, and esterification (Figure 2) . A representative route includes:

  • Cyclization: Condensation of a substituted benzoylacetate with ethyl orthoformate under acidic conditions to form the quinoline core.

  • Halogenation: Introduction of chlorine atoms at C6 and C7 using chlorinating agents such as phosphorus oxychloride (POCl₃).

  • Alkylation: Substitution at N1 with ethyl iodide in the presence of a base like potassium carbonate.

  • Esterification: Reaction with ethanol and a catalytic acid to install the C3 ethyl ester group .

Table 2: Comparison of Synthesis Methods

StepReagents/ConditionsYield Optimization Factors
CyclizationEthyl orthoformate, HCl, 80°CTemperature control, reaction time
HalogenationPOCl₃, DMF, 110°CExcess chlorinating agent
AlkylationEthyl iodide, K₂CO₃, DMFBase strength, solvent polarity

Industrial-Scale Production

Industrial protocols often employ continuous-flow reactors to enhance yield and purity. For example, a patented method describes the use of microreactors for precise temperature control during halogenation, reducing side-product formation by 15–20% compared to batch processes .

Biological Activities and Mechanism of Action

Antimicrobial Efficacy

Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits broad-spectrum antibacterial activity by targeting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . The dichloro substituents enhance binding affinity to the enzyme-DNA complex, inducing double-strand breaks and bactericidal effects.

Structure-Activity Relationships (SAR)

  • C6/C7 Chlorination: Essential for intercalation into the DNA-enzyme interface; deletion reduces potency by >90% .

  • N1 Ethyl Group: Moderates solubility and pharmacokinetics; bulkier groups (e.g., cyclopropyl) improve tissue penetration but increase toxicity .

  • C3 Ester: Serves as a prodrug; hydrolysis to the carboxylic acid in vivo enhances target binding but shortens half-life .

Comparison with Related Quinolone Derivatives

Table 3: Structural and Functional Comparison

CompoundSubstituentsKey Biological Feature
CiprofloxacinC6-F, C7-piperazinylEnhanced Gram-negative coverage
PefloxacinC7-CH₂CH₂N(CH₃)₂Improved CNS penetration
Ethyl 6,7-dichloro derivative (Target)C6/7-Cl, N1-EthylBroader enzyme inhibition

The target compound’s dichloro configuration confers unique advantages, including resistance to efflux pumps in Pseudomonas aeruginosa and extended serum stability compared to fluoro-substituted analogs.

Pharmaceutical Applications and Future Directions

Current Uses

  • Antibacterial Prodrug: Metabolized in vivo to the active acid form, showing MIC values of 0.5–2 μg/mL against E. coli and S. aureus .

  • Intermediate in Drug Synthesis: Utilized in preparing second-generation quinolones with reduced cardiac toxicity .

Research Frontiers

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to prolong half-life and reduce dosing frequency .

  • Resistance Mitigation: Co-administration with efflux pump inhibitors to combat multidrug-resistant pathogens.

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